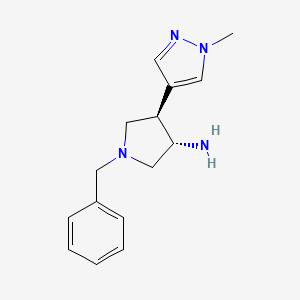
1-benzyl-3-bromo-1H-pyrrole-2,5-dione
Overview
Description
1-Benzyl-3-bromo-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C11H8BrNO2 . It is a solid compound, usually appearing as white or off-white crystals .
Synthesis Analysis
The synthesis of 1-Benzyl-3-bromo-1H-pyrrole-2,5-dione involves the reaction of benzylamine with 3-bromo-2,5-furanedione in glacial acetic acid under reflux for 16 hours in an argon atmosphere . After returning to ambient temperature, the reaction mixture is evaporated under reduced pressure. The residue obtained is taken up with acetic acid to which sodium acetate is added .Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-bromo-1H-pyrrole-2,5-dione consists of a pyrrole ring substituted at the 1-position with a benzyl group and at the 3-position with a bromine atom . The molecular weight of the compound is 266.09 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with p-tolylboronic acid in dioxane to form 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione .Physical And Chemical Properties Analysis
1-Benzyl-3-bromo-1H-pyrrole-2,5-dione is a solid compound that is stable at room temperature but decomposes at high temperatures . It is soluble in many organic solvents such as ethanol, acetone, and dichloromethane .Scientific Research Applications
Pharmaceutical Research
“1-benzyl-3-bromo-1H-pyrrole-2,5-dione” is a type of pyrrole, which is a key component in many therapeutically active compounds . These include fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents . The specific role of “1-benzyl-3-bromo-1H-pyrrole-2,5-dione” in these applications would need further investigation.
Synthesis of Structural Precursors
Pyrroles have been used in the synthesis of diverse structural precursors of drugs like atorvastatin . “1-benzyl-3-bromo-1H-pyrrole-2,5-dione” could potentially be used in similar applications, contributing to the development of new pharmaceuticals.
Biomedical Applications
Pyrrole derivatives have been extensively studied for their biomedical applications . “1-benzyl-3-bromo-1H-pyrrole-2,5-dione” could be used in the development of new biomedical tools or therapies.
Chemical Research
“1-benzyl-3-bromo-1H-pyrrole-2,5-dione” could be used in chemical research, particularly in studies involving heterocyclic compounds . Its unique structure could make it useful in a variety of chemical reactions.
Crystallography
The crystal structure of “1-benzyl-3-bromo-1H-pyrrole-2,5-dione” could be of interest in crystallography . Understanding its crystal structure could provide insights into its physical properties and potential applications.
Safety and Hazards
properties
IUPAC Name |
1-benzyl-3-bromopyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-9-6-10(14)13(11(9)15)7-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBVECSKMXUDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(C2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-bromo-1H-pyrrole-2,5-dione | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide](/img/structure/B2732841.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2732844.png)
![7-chloro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2732849.png)
![8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2732850.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide](/img/structure/B2732854.png)
![N-methyl-2-(methylsulfanyl)-N-[(1,2,4-oxadiazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2732855.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[ethyl(phenyl)sulfamoyl]-4-methylbenzoate](/img/structure/B2732856.png)
![8-(2-(2,6-dimethylmorpholino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2732857.png)
![N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2732858.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2732862.png)